molecular formula C18H27BFNO4 B1376295 4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester CAS No. 1351501-44-4

4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester

Cat. No.: B1376295
CAS No.: 1351501-44-4
M. Wt: 351.2 g/mol
InChI Key: SAUVAJYHMCIQNE-UHFFFAOYSA-N
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Description

4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester is an organoboron compound that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a fluorine atom, and a Boc-protected aminomethyl group attached to a benzene ring. The unique combination of these functional groups makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester typically involves the following steps:

    Boc Protection: The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected aminomethyl derivative.

    Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction, often using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

    Pinacol Ester Formation: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Protodeboronation: The boronic ester group can be removed through protodeboronation, often using acidic or basic conditions.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents in aqueous or organic solvents.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.

    Protodeboronation: The corresponding benzene derivative without the boronic ester group.

    Oxidation: The corresponding phenol derivative.

Scientific Research Applications

4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials and fine chemicals, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The fluorine atom and Boc-protected aminomethyl group provide additional sites for chemical modification, enhancing the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    4-(n-Boc-aminomethyl)phenylboronic acid pinacol ester: Similar structure but lacks the fluorine atom.

    3-Fluorophenylboronic acid pinacol ester: Similar structure but lacks the Boc-protected aminomethyl group.

    4-(n-Boc-aminomethyl)-3-chlorobenzeneboronic acid pinacol ester: Similar structure but contains a chlorine atom instead of fluorine.

Uniqueness

4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester is unique due to the presence of both the fluorine atom and the Boc-protected aminomethyl group. This combination provides enhanced reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21-11-12-8-9-13(10-14(12)20)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUVAJYHMCIQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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